cab-m7 protein - 149346-56-5

cab-m7 protein

Catalog Number: EVT-1518852
CAS Number: 149346-56-5
Molecular Formula: C18H19N
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cab-M7 protein is derived from specific mRNA sequences that encode it. The classification of this protein falls under the category of structural proteins, which are essential for maintaining the integrity and functionality of cells. Proteins like Cab-M7 are integral in various biological functions, including enzymatic activity, structural support, and cellular signaling.

Synthesis Analysis

Methods of Synthesis

The synthesis of Cab-M7 protein can be achieved through several methods, including:

  • In Vivo Translation: Utilizing cellular machinery to translate mRNA into protein within living cells.
  • In Vitro Translation: Employing cell-free systems such as rabbit reticulocyte lysate or wheat germ extracts to synthesize proteins from mRNA templates. This method allows for controlled conditions and manipulation of the reaction environment to enhance protein yield and functionality .

Technical Details

In vitro methods often involve a coupled transcription-translation system where plasmid DNA or linear PCR fragments serve as templates. The reaction typically requires components such as ribosomes, tRNA, amino acids, and energy sources like ATP to facilitate protein synthesis. The efficiency of these systems can be significantly enhanced by optimizing conditions such as temperature, pH, and the concentration of reactants .

Molecular Structure Analysis

Structure of Cab-M7 Protein

The molecular structure of Cab-M7 protein is characterized by its polypeptide chain composed of amino acids linked by peptide bonds. The specific sequence of amino acids determines the three-dimensional conformation of the protein, which is crucial for its biological function.

Data on Molecular Structure

While detailed structural data specific to Cab-M7 may not be readily available in public databases, proteins generally exhibit a variety of structural motifs including alpha-helices and beta-sheets which contribute to their stability and functionality. Techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy are typically employed to elucidate these structures.

Chemical Reactions Analysis

Reactions Involving Cab-M7 Protein

Cab-M7 protein participates in several biochemical reactions that are vital for cellular metabolism. These reactions can include:

  • Enzymatic Reactions: Where Cab-M7 may act as an enzyme or cofactor facilitating biochemical transformations.
  • Protein-Protein Interactions: Involving binding with other proteins or substrates that influence various metabolic pathways.

Technical Details

The study of these reactions often involves techniques such as mass spectrometry or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze reaction products and determine kinetic parameters .

Mechanism of Action

Process Involved in Functioning

The mechanism of action for Cab-M7 protein typically involves its interaction with other biomolecules within the cell. For instance, it may bind to specific substrates or other proteins, thereby influencing signaling pathways or metabolic processes.

Data on Mechanism

Understanding the precise mechanism requires detailed studies on binding affinities and kinetic rates, often determined through techniques like surface plasmon resonance or enzyme-linked immunosorbent assays (ELISA) to quantify interactions .

Physical and Chemical Properties Analysis

Physical Properties

Cab-M7 protein exhibits several physical properties that are characteristic of proteins:

  • Molecular Weight: Typically measured in kilodaltons (kDa), which varies based on the amino acid composition.
  • Solubility: Influenced by its amino acid sequence and environmental conditions such as pH and ionic strength.

Chemical Properties

Chemically, Cab-M7 protein is composed primarily of carbon, hydrogen, oxygen, nitrogen, and sulfur atoms. Its reactivity can be influenced by functional groups present in its amino acids.

Relevant analyses often include:

  • Spectroscopic Techniques: Such as ultraviolet-visible spectroscopy to assess concentration and purity.
  • Chromatographic Techniques: For separation and identification of protein isoforms or post-translational modifications .
Applications

Scientific Uses

Cab-M7 protein has several applications in scientific research:

  • Biotechnology: Used in recombinant DNA technology for producing proteins with specific functions.
  • Pharmaceuticals: Potentially involved in drug development processes where understanding its action can lead to therapeutic innovations.
  • Basic Research: Studied for insights into fundamental biological processes such as cell signaling, metabolism, and gene expression.
Molecular Characterization of the *cab-m7* Gene

Genomic Organization & Phylogenetic Classification

The cab-m7 gene encodes a 28 kDa chlorophyll a/b-binding protein integral to the light-harvesting complex of photosystem II (PSII) in maize (Zea mays). Southern blot analyses indicate that maize possesses approximately 12 nuclear cab genes, constituting a multigene family with members exhibiting distinct spatial and regulatory expression patterns [3]. cab-m7 is distinguished by its mesophyll-specific expression, contrasting with other cab paralogs expressed in bundle sheath cells or ubiquitously [3]. The gene spans ~1.8 kb, featuring three exons and two introns—a structure conserved among cab genes. Its single-copy status within the maize genome contrasts with tandemly duplicated cab members, suggesting divergent evolutionary trajectories [3] [5].

Phylogenetic analysis places cab-m7 within the type II Lhcb subfamily of light-harvesting complex proteins. It clusters closely with Lhcb1 and Lhcb2 homologs from monocots but diverges significantly from dicot Lhcb genes. This monocot-specific clade reflects adaptations to C4 photosynthesis, where compartmentalization of photosynthetic functions necessitates cell-type-specific gene regulation [3] [4].

Table 1: Expression Profiles of Maize cab Gene Family Members

GeneExpression SpecificityLight InductionmRNA Abundance
cab-m7Mesophyll8-fold increaseHigh in light
cab-m1Bundle sheathModerateModerate
cab-m3Pan-cellualarWeakLow

Promoter Architecture & Regulatory Elements

The 5' flanking region of cab-m7 (~1.2 kb) harbors cis-regulatory motifs critical for its light responsiveness and mesophyll specificity. Key elements identified include:

  • G-box (CACGTG): Positioned at -206 bp, this motif binds basic leucine zipper (bZIP) transcription factors activated by phytochrome signaling [3] [7].
  • I-box (GATAAG): Located at -318 bp, it recruits GATA-type zinc finger proteins that enhance photomorphogenesis [7].
  • CCAAT motifs: At -452 and -589 bp, these bind nuclear factor Y (NF-Y) complexes, stabilizing transcription initiation [3].
  • Mesophyll-specific enhancer (MSE): A novel 28-bp element (-104 to -132 bp) unique to cab-m7, confirmed via deletion assays to restrict expression to mesophyll cells [3] [7].

Table 2: Experimentally Validated cis-Elements in the cab-m7 Promoter

ElementPosition (bp)FunctionBinding Factor
G-box-206Light inductionbZIP (e.g., HY5)
I-box-318Photoreceptor integrationGATA transcription factors
CCAAT-452, -589Basal transcriptionNF-Y complex
MSE-104 to -132Mesophyll specificityUnknown (likely C4-specific)

Functional validation using promoter-GUS fusions in transgenic maize demonstrated that the MSE is indispensable for mesophyll expression, while mutations in the G-box abolish light inducibility [7]. Notably, the cab-m7 promoter lacks the AT-rich regions typical of housekeeping genes, consistent with its regulated expression [3].

Evolutionary Conservation in C4 Plants

cab-m7 exemplifies adaptive evolution linked to C4 photosynthesis, which evolved >60 times in angiosperms to optimize carbon fixation under low atmospheric CO2, high light, and hydraulic stress [4] [10]. Key evolutionary features include:

  • Subfunctionalization after gene duplication: Ancestral cab genes underwent duplication in the PACMAD grass clade. cab-m7 retained mesophyll-specific functions, while paralogs like cab-m1 adopted bundle-sheath specificity. This divergence facilitated spatial optimization of light harvesting in Kranz anatomy [3] [4].
  • Purifying selection on coding regions: The cab-m7 protein sequence exhibits 89%–94% amino acid identity across C4 grasses (e.g., Setaria viridis, Sorghum bicolor), with strongest conservation in the chlorophyll-binding domains (residues 50–75). This contrasts with higher variability in the N-terminal transit peptide [3] [10].
  • Promoter co-evolution: Regulatory elements in cab-m7 (e.g., MSE, G-box) are conserved in C4 grasses but absent in C3 relatives like rice (Oryza sativa) or Brachypodium. This suggests cis-regulatory evolution paralleled the emergence of C4 biochemistry [4] [10].
  • Thermal adaptation: In maize, cab-m7 alleles from temperate lines show elevated expression at 8°C compared to tropical lines. This correlates with polymorphisms in the promoter’s CCAAT motifs, indicating selection for cold-tolerant photosynthesis [5] [8].

cab-m7’s evolution underscores a broader trend in C4 plants: concerted homogenization of photosynthetic enzymes. Comparative genomics reveals that C4 species possess fewer, more homogeneous CA and RBC genes than C3 species, streamlining the carbon-concentrating mechanism [10]. cab-m7 fits this paradigm, as its specialized expression maximizes light capture in mesophyll chloroplasts—key sites for C4 acid generation.

Table 3: Evolutionary Metrics of cab-m7 in Selected Grasses

SpeciesPhotosynthetic Type*Amino Acid IdentityPromoter MSE Conservation
Zea maysC4 (NADP-ME)100% (reference)Present
Sorghum bicolorC4 (NADP-ME)94%Present
Setaria viridisC4 (NADP-ME)91%Present
Oryza sativaC374%Absent
Brachypodium distachyonC369%Absent

*Compared to Zea mays cab-m7 protein sequence.

Properties

CAS Number

149346-56-5

Product Name

cab-m7 protein

Molecular Formula

C18H19N

Synonyms

cab-m7 protein

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